molecular formula C17H23N5O2 B2530872 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034359-36-7

2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2530872
CAS No.: 2034359-36-7
M. Wt: 329.404
InChI Key: NOEFZFWYJIXNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-Benzotriazol-1-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one is a nitrogen-rich heterocyclic compound featuring a benzotriazole core linked via an ethanone bridge to a 3-(4-methoxypiperidin-1-yl)azetidine moiety. This structural architecture confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Key structural attributes include:

  • Benzotriazole moiety: Aromatic, planar, and capable of π-π stacking or hydrogen bonding.
  • 4-Methoxypiperidine: Introduces chirality and enhances solubility via the methoxy group.
  • Azetidine ring: A strained four-membered ring that may influence conformational dynamics.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-14-6-8-20(9-7-14)13-10-21(11-13)17(23)12-22-16-5-3-2-4-15(16)18-19-22/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEFZFWYJIXNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one, commonly referred to as a benzotriazole derivative, has garnered attention due to its diverse biological activities. Benzotriazoles are known for their roles in medicinal chemistry, particularly as antifungal and antibacterial agents. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a piperidine and an azetidine ring. Its chemical structure can be represented as follows:

C15H19N5O\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}

This structure is significant for its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the target compound have shown promising results against both gram-positive and gram-negative bacteria. A study highlighted that derivatives containing the benzotriazole nucleus demonstrated significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis .

CompoundActivityTarget Bacteria
2-(1H-benzotriazol-1-yl)-N-phenylacetamideModerateE. coli, B. subtilis
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrilePotentPseudomonas fluorescens

Antifungal Activity

Benzotriazole derivatives have also been evaluated for their antifungal properties. Compounds have been shown to inhibit fungal growth by targeting key enzymes involved in sterol biosynthesis, such as the cytochrome P450 enzyme CYP51 . This inhibition disrupts the formation of ergosterol, a critical component of fungal cell membranes.

Anti-parasitic Activity

Recent studies have explored the anti-parasitic effects of benzotriazole derivatives against protozoan parasites like Trypanosoma cruzi. A specific derivative demonstrated dose-dependent inhibitory effects on epimastigote forms, with a significant reduction in parasite viability at concentrations as low as 25 μg/mL .

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : Compounds inhibit critical enzymes involved in metabolic pathways.
  • Membrane Disruption : Alterations in membrane integrity lead to cell death in microorganisms.

Study 1: Antibacterial Efficacy

In a controlled study, various benzotriazole derivatives were screened for antibacterial activity. The compound exhibited moderate efficacy against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Study 2: Antifungal Action

Another study focused on the antifungal properties of similar compounds against Candida albicans. The results indicated that certain derivatives could inhibit fungal growth effectively at concentrations below those required for traditional antifungal agents .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing benzotriazole and piperidine structures exhibit notable antimicrobial activities. For instance, derivatives of similar structures have shown efficacy against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Studies indicate that benzotriazole derivatives possess anticancer properties. They may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells. In vitro studies have highlighted their potential as lead compounds for developing new anticancer therapies.

Applications in Drug Development

Given its structural characteristics, 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one can be explored for:

Peptide Synthesis

The compound may serve as a coupling reagent in peptide synthesis due to its ability to facilitate the formation of amide bonds with low racemization rates. This property is crucial in synthesizing peptides that require high purity for therapeutic applications.

Lead Compound for New Drugs

The unique structural features suggest that this compound could be a scaffold for designing new drugs targeting specific diseases, particularly infectious diseases and cancers. Its modification could lead to derivatives with enhanced potency and selectivity.

Case Study 1: Antimicrobial Evaluation

A study synthesized various derivatives based on the piperidine-benzotriazole framework and evaluated their antimicrobial activities against standard strains using serial dilution methods. The results indicated that certain derivatives exhibited significant activity comparable to established antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of related compounds. In vitro assays showed that some derivatives effectively inhibited cancer cell growth in various cell lines, leading to further exploration in vivo to assess their therapeutic efficacy.

Comparison with Similar Compounds

Benzotriazole-Based Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
Target Compound C20H23N5O2* 365.44* 3-(4-Methoxypiperidin-1-yl)azetidine High polarity, potential CYP binding N/A
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one C14H18N4O 258.32 4-Methylpiperidine Lower polarity, simpler alkyl chain
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(1,1'-biphenyl-4-yl)ethan-1-one C20H15N3O 313.36 Biphenyl Enhanced aromaticity, rigid backbone
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one C17H13N3O 287.32 Naphthyl Hydrophobic, UV-active

*Estimated based on structural analysis.

Key Observations :

  • Substituent Effects : The 4-methoxypiperidine group in the target compound likely improves aqueous solubility compared to methyl or aromatic substituents (e.g., biphenyl in ).

Heterocyclic Analogues with Different Cores

Tetrazole Derivatives

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace benzotriazole with tetrazole. These derivatives exhibit:

  • Higher nitrogen content : May enhance metal coordination but reduce metabolic stability.
  • Synthetic routes : Involve sodium azide and triethyl orthoformate, differing from benzotriazole-based methods .
Triazole Derivatives

Microwave-synthesized triazoles () like 1-phenyl-4-phenyl-1H-1,2,3-triazole emphasize click chemistry applications. Compared to benzotriazole:

  • Reduced aromaticity : Affects electronic interactions in catalysis or binding.
  • Functional diversity : Carboxylic esters or alcohols (e.g., 3f–3j in ) broaden pharmacological utility .

Substituent Variations in Piperidine/Azetidine Moieties

  • 4-Methylpiperidine () : Simplifies synthesis but lacks the methoxy group’s polar contribution .
  • Azetidin-2-one () : The carbonyl group in azetidin-2-one derivatives alters reactivity, favoring nucleophilic attacks compared to the target compound’s tertiary amine .

Q & A

Q. What are the recommended synthetic routes for 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one?

The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1: Formation of the azetidine ring via cyclization of 1,3-dihaloalkanes with amines under basic conditions.
  • Step 2: Introduction of the 4-methoxypiperidine moiety through Suzuki-Miyaura coupling or Buchwald-Hartwig amination, using palladium catalysts in dimethylformamide (DMF) .
  • Step 3: Benzotriazole incorporation via condensation reactions, often requiring anhydrous solvents like dichloromethane and catalysts such as copper iodide . Yields can be optimized by controlling reaction temperatures (e.g., reflux in dioxane) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the azetidine and benzotriazole moieties, with distinct chemical shifts observed for methoxypiperidine protons (~δ 3.3 ppm) and benzotriazole aromatic protons (~δ 7.5–8.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .

Q. What solvent systems are suitable for solubility testing of this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) due to its polar functional groups. Ethanol and methanol are secondary options, though precipitation may occur at high concentrations. Poor solubility in non-polar solvents (e.g., hexane) is expected .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

  • Strategy 1: Replace the methoxy group on the piperidine ring with fluorine to improve metabolic stability and blood-brain barrier penetration .
  • Strategy 2: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the azetidine ring to enhance aqueous solubility without disrupting heterocyclic interactions . Computational modeling (e.g., DFT) can predict electronic effects, while in vitro assays (e.g., microsomal stability) validate modifications .

Q. How should researchers address discrepancies between predicted and experimental solubility profiles?

  • Method 1: Use solvatochromic analysis to correlate experimental solubility with solvent polarity parameters (e.g., ET(30) scale) .
  • Method 2: Employ co-solvency approaches (e.g., DMSO-water mixtures) or solid dispersion techniques to mitigate crystallization issues . Contradictions between theoretical and empirical data often arise from crystallinity or polymorphic forms, which can be resolved via X-ray diffraction (XRD) analysis .

Q. What experimental frameworks are recommended for analyzing the compound’s interaction with biological targets?

  • In vitro: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with enzymes (e.g., kinases or proteases).
  • In silico: Molecular docking using software like AutoDock Vina to identify key binding residues in the benzotriazole and azetidine regions . Dose-response assays (e.g., IC₅₀ determination) should be conducted in triplicate to ensure reproducibility .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Catalyst Screening: Test palladium on carbon (Pd/C) versus copper iodide (CuI) for coupling reactions, as catalyst choice impacts azetidine ring formation efficiency .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining >80% yield .
  • Workflow: Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography with ethyl acetate/hexane gradients .

Data Contradiction and Validation

Q. How to resolve conflicting stability data under acidic/basic conditions?

  • Approach 1: Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 48 hours) with HPLC monitoring. The benzotriazole ring is prone to hydrolysis under strong acids, while the azetidine ring may degrade in bases .
  • Approach 2: Compare experimental degradation products with theoretical predictions using LC-MS/MS. Discrepancies often arise from unexpected byproducts (e.g., ring-opening derivatives) .

Q. What strategies validate the compound’s biological activity against structurally similar analogs?

  • Comparative SAR: Test analogs from the same structural class (e.g., triazolo[4,5-d]pyrimidine derivatives) in parallel assays. For example, antitumor activity can be benchmarked against PKI-402, a known kinase inhibitor .
  • Selectivity Profiling: Use kinase panels or broad-spectrum antimicrobial assays to identify off-target effects caused by the methoxypiperidine group .

Methodological Best Practices

Q. What quality control protocols ensure batch-to-batch consistency?

  • Purity Standards: Require ≥95% purity via HPLC with UV detection at 254 nm .
  • Crystallinity Checks: Perform differential scanning calorimetry (DSC) to confirm consistent melting points (±2°C tolerance) .
  • Documentation: Maintain detailed logs of solvent batches, catalyst lots, and reaction times to trace variability sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.